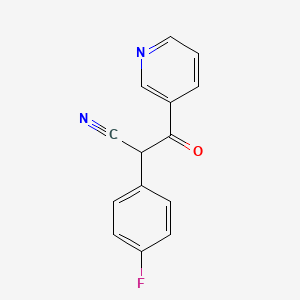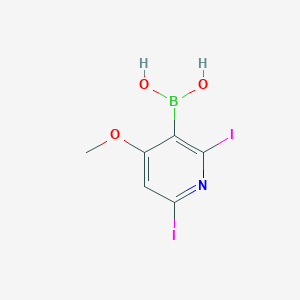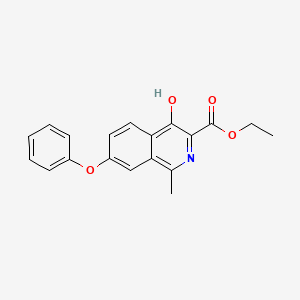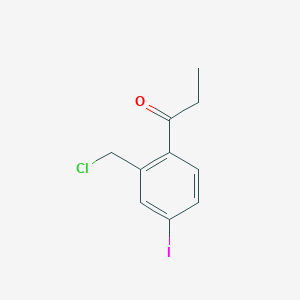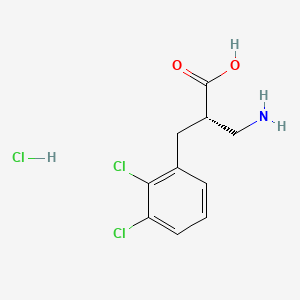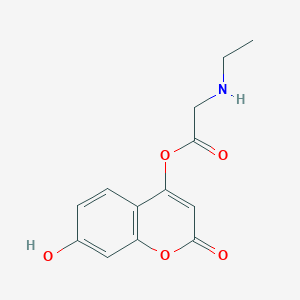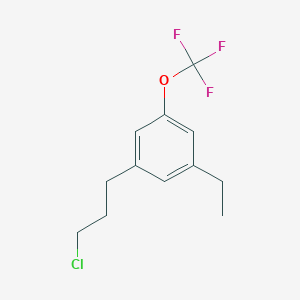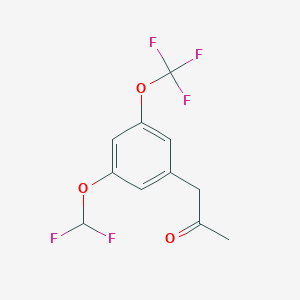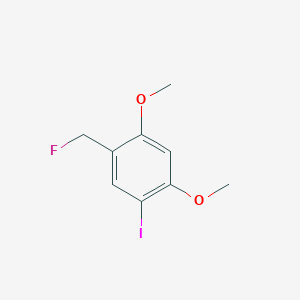
1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethyl groups attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of iodine and a suitable fluorinating agent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and fluorination processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy, iodo, and fluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity . The specific pathways and molecular targets depend on the context of its application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Iodo-2,5-dimethoxy-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a fluoromethyl group.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group and a fluorine atom on the benzene ring.
Uniqueness
1,5-Dimethoxy-2-iodo-4-(fluoromethyl)benzene is unique due to the specific combination of methoxy, iodo, and fluoromethyl groups, which confer distinct chemical properties and reactivity compared to its similar compounds .
Eigenschaften
Molekularformel |
C9H10FIO2 |
|---|---|
Molekulargewicht |
296.08 g/mol |
IUPAC-Name |
1-(fluoromethyl)-5-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-8-4-9(13-2)7(11)3-6(8)5-10/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
GBRRVQZDFONAHQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CF)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



